N-Methylglucosamine
Overview
Description
N-Methylglucosamine is a derivative of glucose, specifically an amino sugar with the molecular formula C7H15NO5. It is structurally characterized by the presence of a methylamino group attached to the glucose backbone. This compound is known for its significant role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylglucosamine can be synthesized through several methods. One common approach involves the methylation of glucosamine. This process typically uses methyl iodide or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group.
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of glucose using specific strains of microorganisms. This biotechnological approach leverages the metabolic pathways of these microorganisms to convert glucose into this compound efficiently. The fermentation process is followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Methylglucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted glucosamine derivatives.
Scientific Research Applications
N-Methylglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It plays a role in the study of glycosylation processes and the synthesis of glycoproteins.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint-related conditions.
Industry: It is used in the production of dietary supplements and as an ingredient in cosmetic formulations due to its hydrating properties.
Mechanism of Action
The mechanism of action of N-Methylglucosamine involves its incorporation into glycoproteins and glycosaminoglycans. These molecules are essential components of the extracellular matrix and play a crucial role in maintaining the structural integrity of tissues. This compound is involved in the biosynthesis of these macromolecules, contributing to their function in cellular signaling, adhesion, and repair processes.
Comparison with Similar Compounds
Glucosamine: A precursor to N-Methylglucosamine, widely used in dietary supplements for joint health.
N-Acetylglucosamine: Another derivative of glucosamine, known for its role in the biosynthesis of glycosaminoglycans and its therapeutic potential in treating inflammatory conditions.
Uniqueness: this compound is unique due to its specific methylation, which imparts distinct chemical properties and biological activities compared to its analogs. This methylation enhances its stability and solubility, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMACCNBZAMSG-BDVNFPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186917 | |
Record name | N-Methylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3329-30-4 | |
Record name | N-Methylglucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3329-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylglucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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